Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate
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Overview
Description
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate is a specialized chemical compound with the molecular formula C15H13NO4 It is a derivative of nicotinic acid and features a formyl group and a methoxyphenyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinate under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-(3-methoxyphenyl)nicotinate.
Reduction: Methyl 2-hydroxymethyl-6-(3-methoxyphenyl)nicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl group may contribute to the compound’s overall stability and ability to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient.
Methyl 2-formylbenzoate: Lacks the methoxyphenyl group, making it less complex.
Methyl 6-(3-methoxyphenyl)nicotinate: Similar structure but without the formyl group.
Uniqueness
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate is unique due to the presence of both the formyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-formyl-6-(3-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-11-5-3-4-10(8-11)13-7-6-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3 |
InChI Key |
QZZADLAYZNAWMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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